molecular formula C9H11Cl B1595785 (1-Chloropropyl)benzene CAS No. 934-11-2

(1-Chloropropyl)benzene

Cat. No.: B1595785
CAS No.: 934-11-2
M. Wt: 154.63 g/mol
InChI Key: MZMVVHAHSRJOEO-UHFFFAOYSA-N
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Description

(1-Chloropropyl)benzene is an organic compound with the molecular formula C₉H₁₁Cl. It consists of a benzene ring substituted with a 1-chloropropyl group. This compound is part of the broader class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Chloropropyl)benzene can be synthesized through various methods, including:

    Friedel-Crafts Alkylation: This method involves the reaction of benzene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 1-chloropropane.

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Chloropropyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Chloropropyl)benzene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Chloropropyl)benzene primarily involves its reactivity as an electrophile in substitution reactions. The chlorine atom, being electronegative, makes the carbon atom in the 1-chloropropyl group susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloropropyl)benzene is unique due to the presence of the 1-chloropropyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives. This makes it valuable in specific synthetic applications and industrial processes .

Properties

IUPAC Name

1-chloropropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMVVHAHSRJOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335275
Record name (1-chloropropyl)benzene
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Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethylbenzyl chloride appears as a colorless to pale-colored liquid with a pungent odor. Insoluble in water and slightly denser than water. May irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name ETHYLBENZYL CHLORIDE
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CAS No.

26968-58-1, 934-11-2
Record name ETHYLBENZYL CHLORIDE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name (1-chloropropyl)benzene
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Record name (1-chloropropyl)benzene
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Synthesis routes and methods I

Procedure details

13.6 g (0.1 mole) of 1-phenylpropan-1-ol are taken up in petroleum ether and are reacted at -20° C. with hydrochloric acid until the precipitation of water is terminated. Subsequently, the organic phase is washed neutral with water, dried (sodium sulfate) and the petroleum ether removed in a vacuum. The bright yellow, thermolabile oil is used without further purification. The oil has an Rf of 0.8 (CH2Cl2) and is attained in a yield of 13.1 g (85%).
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Synthesis routes and methods II

Procedure details

Under ice cooling, to a solution of 1-phenyl-1-propanol (1.0 g, 7.34 mmol) and N-ethyldiisopropylamine (1.42 g, 11.01 mmol) in dichloromethane (10 ml) was added methanesulfonyl chloride (690 μl, 8.81 mmol), and the mixture was stirred at room temperature for 5 hours. The reaction mixture was diluted with saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (eluent:ethyl acetate/hexane:5/1) to give 1-chloro-1-phenylpropane (610 mg, 54%) as pale yellow liquid.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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